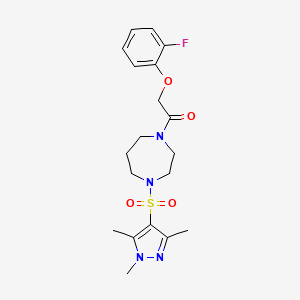

2-(2-fluorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Description

This compound is a structurally complex molecule featuring a 1,4-diazepane ring substituted with a sulfonated 1,3,5-trimethylpyrazole moiety and a 2-fluorophenoxy-acetyl group. The 2-fluorophenoxy substituent contributes to lipophilicity and metabolic stability, traits commonly leveraged in pharmaceutical chemistry.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN4O4S/c1-14-19(15(2)22(3)21-14)29(26,27)24-10-6-9-23(11-12-24)18(25)13-28-17-8-5-4-7-16(17)20/h4-5,7-8H,6,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNSZICMYCXUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone typically involves multiple steps:

-

Formation of the Fluorophenoxy Intermediate: : The initial step involves the preparation of the 2-fluorophenoxy intermediate, which can be synthesized by reacting 2-fluorophenol with an appropriate halogenated reagent under basic conditions.

-

Diazepane Ring Formation: : The next step is the formation of the 1,4-diazepane ring. This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under controlled conditions.

-

Attachment of the Pyrazole Sulfonyl Group: : The 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride is then reacted with the diazepane intermediate to introduce the pyrazole sulfonyl group.

-

Final Coupling Reaction: : The final step involves coupling the fluorophenoxy intermediate with the diazepane-pyrazole sulfonyl intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

-

Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, 2-(2-fluorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the context of its interactions with biological targets. It could serve as a lead compound for the development of new medications.

Industry

Industrially, this compound might be used in the synthesis of advanced materials or as a specialty chemical in various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Systems

The 1,4-diazepane ring in the target compound distinguishes it from analogs like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (), which contains a rigid 1,2,4-triazole ring. However, triazoles exhibit stronger aromatic stacking interactions, which may enhance thermodynamic stability in crystalline phases .

Sulfonyl Group Variations

The sulfonyl group in the target compound is attached to a 1,3,5-trimethylpyrazole, contrasting with the phenylsulfonyl group in the triazole-based analog. Pyrazole sulfonates are sterically bulkier due to methyl substituents, which may reduce off-target interactions compared to simpler phenylsulfonyl groups.

Fluorinated Substituents

The 2-fluorophenoxy group in the target compound differs from the 2,4-difluorophenyl group in the triazole analog. Mono-fluorination at the ortho position balances lipophilicity and steric hindrance, whereas di-fluorination (as in the triazole compound) increases electronegativity and may alter binding kinetics. Fluorine’s inductive effects also modulate pKa values, influencing solubility and membrane permeability .

Research Findings and Implications

Hypothesized Pharmacological Advantages

- Selectivity : The diazepane core may reduce off-target effects compared to rigid triazole-based analogs.

- Metabolic Stability: The 2-fluorophenoxy group likely resists oxidative degradation better than non-fluorinated aryl ethers.

Tabular Comparison of Structural Features

Biological Activity

The compound 2-(2-fluorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Core Structure : Ethanol derivative with a fluorophenoxy group and a diazepane ring.

- Functional Groups : Contains a sulfonyl group and a pyrazole moiety.

Anticonvulsant Activity

Research has indicated that related compounds containing the 2-fluorophenoxy group exhibit anticonvulsant properties. For instance, a study demonstrated that derivatives of 2-(2-fluorophenoxy)phenyl-1,3,4-oxadiazoles showed considerable anticonvulsant activity in PTZ (pentylenetetrazole) and MES (maximal electroshock) models. The mechanism appears to involve modulation of benzodiazepine receptors .

Inhibition of Tyrosinase

Tyrosinase inhibition is critical in the context of skin pigmentation disorders. A study on furan-chalcone derivatives revealed that compounds similar to our target compound exhibited potent tyrosinase inhibitory activity with IC50 values as low as 0.0433 µM. These derivatives were found to bind effectively to both catalytic and allosteric sites of the enzyme, suggesting a promising avenue for further research in skin-related applications .

Cytotoxicity Studies

Cytotoxicity assessments using B16F10 melanoma cells indicated that certain concentrations of related compounds did not adversely affect cell viability up to 20 µM. This suggests a favorable safety profile for potential therapeutic applications .

The biological activity of this compound may be attributed to:

- Receptor Modulation : Interaction with benzodiazepine receptors influencing neurotransmitter release and neuronal excitability.

- Enzyme Inhibition : Competitive inhibition at the active site of tyrosinase and possibly other enzymes involved in metabolic pathways.

Case Studies

Several studies have explored the biological implications of similar compounds:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing this compound, and how do reaction conditions influence yield?

- Methodology :

- Stepwise Functionalization : Begin with the diazepane core, introducing sulfonyl groups via nucleophilic substitution under anhydrous conditions (e.g., DMF, K₂CO₃, 60–80°C) .

- Fluorophenoxy Coupling : Use Ullmann or Buchwald-Hartwig coupling for aryl ether formation, optimizing palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene/EtOH .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (MeOH/CH₂Cl₂) to achieve >95% purity.

- Table 1 : Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Diazepane sulfonylation | (1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl chloride, DMF, 70°C | 68–72 | |

| Fluorophenoxy coupling | Pd(OAc)₂, XPhos, K₃PO₄, 100°C | 55–60 |

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

- NMR Analysis : Use -NMR to confirm fluorophenoxy incorporation (δ = -115 to -120 ppm) and -NMR for diazepane protons (δ = 3.2–3.8 ppm, multiplet) .

- X-Ray Crystallography : Refine structures using SHELXL (e.g., twin refinement for disordered sulfonyl groups, R-factor < 0.05) .

Q. What safety considerations are critical when handling this compound?

- Hazard Mitigation : Use fume hoods for powder handling (risk of inhalation). Avoid skin contact (potential irritant; wear nitrile gloves) .

- Storage : Store at -20°C under argon in amber vials to prevent hydrolysis of the sulfonyl group.

Advanced Research Questions

Q. How can integrated computational and experimental approaches optimize photophysical or bioactivity properties?

- Methodology :

- DFT Calculations : Model HOMO-LUMO gaps (e.g., Gaussian 16, B3LYP/6-31G*) to predict charge-transfer behavior linked to fluorophenoxy groups .

- Experimental Validation : Compare computed λmax (UV-Vis) with observed values (e.g., 320–350 nm in DMSO) to refine solvation models .

Q. What strategies address discrepancies in crystallographic data refinement for complex sulfonyl/diazepane moieties?

- Refinement Techniques :

- Twinning : Apply SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning (BASF ≈ 0.3–0.5) .

- Disorder Modeling : Split sulfonyl group occupancy (e.g., 60:40 ratio) and apply SIMU/SADI restraints .

- Table 2 : SHELXL Refinement Parameters

| Parameter | Value | Impact on R-Factor |

|---|---|---|

| Twin Fraction (BASF) | 0.42 | Reduces R1 by 0.03 |

| SIMU Restraint | 0.02 Å | Minimizes thermal motion artifacts |

Q. How does the electronic environment of the fluorophenoxy group influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- Electron-Withdrawing Effect : Fluorine increases aryl ring electrophilicity, enhancing oxidative addition rates with Pd(0) catalysts (k ≈ 1.5×10⁻³ s⁻¹) .

- Steric Effects : Ortho-fluorine hinders ligand coordination, requiring bulky ligands (e.g., t-BuBrettPhos) to prevent catalyst poisoning .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.